1-(4-ethylphenyl)-2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole
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Overview
Description
1-(4-ETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE is a complex organic compound that belongs to the class of imidazo[1,2-a][1,3]diazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-a][1,3]diazole core, followed by the introduction of the phenyl, ethylphenyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity of the final product. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These properties make it a potential candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound or its derivatives could be investigated for their pharmacological effects and potential use as therapeutic agents. Studies on their mechanism of action, toxicity, and efficacy are essential for their development as drugs.
Industry
In the industrial sector, this compound may find applications in the production of advanced materials, such as polymers, coatings, and electronic devices. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-ETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHOXYPHENYL)-2-(4-ETHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE
- 1-(4-ETHYLPHENYL)-2-(4-HYDROXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE
- 1-(4-ETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]OXAZOLE
Uniqueness
The uniqueness of 1-(4-ETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE lies in its specific substitution pattern and the resulting chemical properties
Properties
Molecular Formula |
C32H27N3O |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2-(4-methoxyphenyl)-5,6-diphenylimidazo[1,2-a]imidazole |
InChI |
InChI=1S/C32H27N3O/c1-3-23-14-18-27(19-15-23)35-29(24-16-20-28(36-2)21-17-24)22-34-31(26-12-8-5-9-13-26)30(33-32(34)35)25-10-6-4-7-11-25/h4-22H,3H2,1-2H3 |
InChI Key |
BNNQWZBAEBDTOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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